cis Resveratrol 3,5-Diacetate
Description
cis-Resveratrol 3,5-diacetate is a synthetic derivative of resveratrol, a naturally occurring polyphenolic stilbene found in grapes, red wine, and certain plants. Unlike the more abundant and stable trans-resveratrol isomer, the cis isomer is less common and inherently unstable due to its stereochemical configuration . The diacetate modification involves acetylation of the hydroxyl groups at positions 3 and 5 of the resveratrol backbone (Fig. 1), a structural alteration aimed at enhancing lipophilicity, bioavailability, and metabolic stability compared to the parent compound .
Properties
Molecular Formula |
C₁₈H₁₆O₅ |
|---|---|
Molecular Weight |
312.32 |
Synonyms |
cis 3,5-Di-O-acetylresveratrol; 5-[(1Z)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Diacetate; cis 3,5-Diacetoxy-4’-hydroxy Stilbene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between cis-resveratrol 3,5-diacetate and structurally related compounds:
| Compound | Molecular Weight (g/mol) | Solubility | Stability | Key Modifications |
|---|---|---|---|---|
| cis-Resveratrol 3,5-diacetate | 330.3 | High in organic solvents (e.g., DMSO) | Stable under dark, neutral conditions | Acetylation at 3,5-OH groups |
| trans-Resveratrol | 228.25 | Poor in water (3 mg/100 mL) | UV-sensitive; converts to cis isomer | Native hydroxyl groups at 3,5,4’ |
| Triacetylresveratrol | 354.3 | Enhanced lipophilicity | Improved metabolic resistance | Acetylation at 3,4’,5-OH groups |
| Piceid (Resveratrol glucoside) | 390.4 | Moderate in water | Stable in glycosylated form | β-D-glucoside at 3-OH |
| Oxyresveratrol | 244.2 | Low aqueous solubility | Similar instability to resveratrol | Additional hydroxyl group at position 2’ |
Notes:
- Solubility : Acetylation in cis-resveratrol 3,5-diacetate improves solubility in lipid-rich environments, making it more suitable for oral delivery compared to trans-resveratrol .
- Stability : Unlike trans-resveratrol, which isomerizes under UV light, the cis configuration in the diacetate derivative remains stable under controlled conditions .
Pharmacokinetic and Bioactivity Profiles
- Antioxidant Activity : While trans-resveratrol’s antioxidant activity relies on its 3,4’,5-trihydroxy groups, acetylation in cis-resveratrol 3,5-diacetate diminishes direct radical scavenging capacity but may prolong systemic exposure by delaying metabolism .
Q & A
What are the optimal experimental conditions for synthesizing cis-Resveratrol 3,5-Diacetate with high stereochemical purity?
Level: Advanced
Answer: Synthesis requires precise control of reaction parameters, including temperature, solvent polarity, and catalyst selection. For example, PdCl₂/CuCl₂ systems under low chloride conditions favor diacetate formation, as shown in Pd-catalyzed oxidations of alkenes (Table III, ). Stereochemical purity can be monitored via chiral HPLC or NMR crystallography. NIST data on analogous diacetates (e.g., (3R,5S)-1-(4-Hydroxy-3-methoxyphenyl)decane-3,5-diyl diacetate) suggest using acetylation agents like acetic anhydride in non-polar solvents to minimize side reactions .
How do conflicting data on cis-Resveratrol 3,5-Diacetate’s bioactivity arise across studies, and how can they be resolved?
Level: Advanced
Answer: Discrepancies often stem from variations in:
- Purity : Impurities from incomplete acetylation (e.g., residual trans-isomers) may skew bioactivity results. Use LC-MS to confirm purity (>98%) as per standardized protocols .
- Assay Design : Inconsistent cell lines or dosage ranges (e.g., 1–100 µM in antiproliferation assays) lead to variability. Standardize assays using reference materials like NIST-validated compounds .
- Pharmacokinetics : Rapid metabolism in vivo may mask efficacy observed in vitro. Preclinical studies should integrate metabolite tracking (e.g., using radiolabeled analogs) .
What analytical methods are most reliable for characterizing cis-Resveratrol 3,5-Diacetate’s stability under physiological conditions?
Level: Basic
Answer: Key methods include:
- HPLC-DAD : Monitor degradation products at λ = 306 nm (characteristic of resveratrol derivatives) .
- Mass Spectrometry : Identify hydrolyzed metabolites (e.g., resveratrol or monoacetates) via fragmentation patterns .
- Accelerated Stability Testing : Expose the compound to pH 7.4 buffer at 37°C for 48 hours, simulating physiological conditions .
How does cis-Resveratrol 3,5-Diacetate’s mechanism of action differ from resveratrol in cancer chemoprevention?
Level: Advanced
Answer: While resveratrol directly inhibits cyclooxygenase (COX) and induces apoptosis via p53 activation , the diacetate derivative may act as a prodrug. Acetyl groups enhance lipophilicity, improving cellular uptake, but require hydrolysis by esterases to release active resveratrol. Comparative studies in murine models show delayed but sustained antiproliferative effects for the diacetate form .
What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory activity of cis-Resveratrol 3,5-Diacetate?
Level: Basic
Answer:
- In Vitro : Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Pre-treat cells with LPS to induce inflammation .
- In Vivo : Murine carrageenan-induced paw edema models are standard. Dose optimization (e.g., 10–50 mg/kg) and pharmacokinetic profiling (plasma half-life, tissue distribution) are critical .
How can researchers address the low bioavailability of cis-Resveratrol 3,5-Diacetate in preclinical studies?
Level: Advanced
Answer: Strategies include:
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility and prolong circulation time.
- Co-Administration with Bioenhancers : Piperine or quercetin inhibits phase II metabolism enzymes, increasing systemic exposure .
- Prodrug Optimization : Modify acetyl groups to balance hydrolysis rates and bioavailability, as seen in BCP−R analogs .
What ethical and methodological considerations apply when transitioning from animal models to human trials for cis-Resveratrol 3,5-Diacetate?
Level: Advanced
Answer:
- Dosage Extrapolation : Use allometric scaling from rodent PK data (e.g., mg/m² body surface area) to estimate human-equivalent doses .
- Toxicity Screening : Conduct Ames tests and micronucleus assays to rule out genotoxicity.
- Ethical Compliance : Obtain IRB approval for human trials, ensuring informed consent and adherence to Declaration of Helsinki guidelines .
How can computational tools aid in predicting cis-Resveratrol 3,5-Diacetate’s interactions with molecular targets?
Level: Basic
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to SIRT1 or NF-κB, leveraging crystal structures from the PDB (e.g., 4I5I for SIRT1) .
- QSAR Modeling : Corrogate acetyl group positioning with anti-inflammatory potency using datasets from resveratrol analogs .
What are the critical pitfalls in interpreting data from antioxidant assays (e.g., DPPH, FRAP) for cis-Resveratrol 3,5-Diacetate?
Level: Advanced
Answer:
- Interference from Acetyl Groups : The diacetate may exhibit reduced radical scavenging compared to resveratrol due to blocked phenolic -OH groups. Validate results with HPLC-coupled assays to quantify active metabolites .
- pH Sensitivity : Antioxidant capacity varies with pH; standardize assay conditions to physiological pH (7.4) .
How can researchers differentiate cis-Resveratrol 3,5-Diacetate from structurally similar compounds (e.g., oxyresveratrol derivatives) in complex matrices?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
